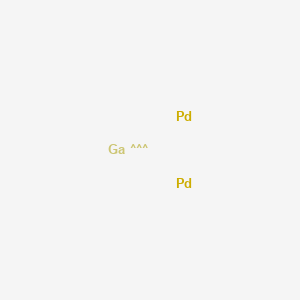
CID 78064117
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 78064117” is known as Gallium Palladium. It is a compound formed by the combination of gallium and palladium. This compound is primarily used in high-purity applications such as semiconductor, chemical vapor deposition, and physical vapor deposition for display and optical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Gallium Palladium involves the combination of gallium and palladium in specific stoichiometric ratios. The process typically involves high-temperature reactions to ensure the proper formation of the compound. The exact reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired purity and composition .
Industrial Production Methods: In industrial settings, Gallium Palladium is produced using advanced crystallization and solid-state purification processes. These methods ensure the highest possible density and smallest average grain sizes, which are crucial for its applications in semiconductor and optical industries .
Análisis De Reacciones Químicas
Types of Reactions: Gallium Palladium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Gallium Palladium can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents to modify the oxidation state of the compound.
Substitution: Substitution reactions may involve the replacement of gallium or palladium atoms with other elements to create new compounds with different properties.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of gallium oxide or palladium oxide, while reduction may yield pure gallium or palladium .
Aplicaciones Científicas De Investigación
Gallium Palladium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: Gallium Palladium is studied for its potential use in biological imaging and diagnostics due to its unique optical properties.
Medicine: Research is ongoing to explore its potential in medical applications, such as targeted drug delivery and cancer treatment.
Industry: In the semiconductor industry, Gallium Palladium is used in the production of high-performance electronic devices.
Mecanismo De Acción
The mechanism of action of Gallium Palladium involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular components, leading to changes in cellular functions. In industrial applications, its unique properties, such as high conductivity and optical characteristics, make it suitable for enhancing the performance of electronic and optical devices .
Comparación Con Compuestos Similares
Gallium Arsenide: Another compound used in semiconductor applications, known for its high electron mobility.
Palladium Silver: Used in various industrial applications, including catalysis and electronics.
Gallium Nitride: Widely used in optoelectronics and high-power electronic devices.
Uniqueness of Gallium Palladium: Gallium Palladium stands out due to its unique combination of gallium and palladium, offering a balance of properties from both elements. Its high purity and specific applications in semiconductor and optical industries make it a valuable compound for advanced technological applications .
Propiedades
Fórmula molecular |
GaPd2 |
|---|---|
Peso molecular |
282.6 g/mol |
InChI |
InChI=1S/Ga.2Pd |
Clave InChI |
QPQCZSFQDIAESC-UHFFFAOYSA-N |
SMILES canónico |
[Ga].[Pd].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


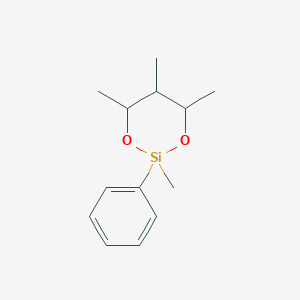

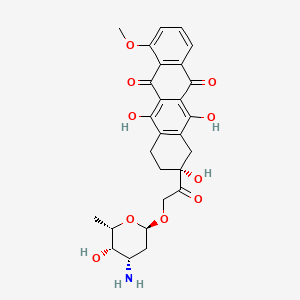
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
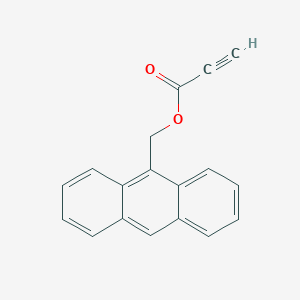
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)




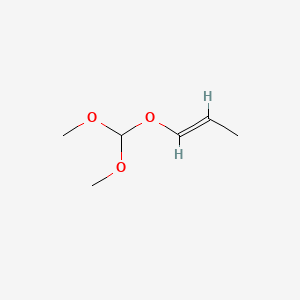
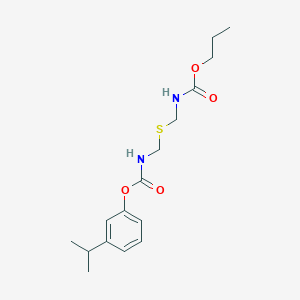

![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)
